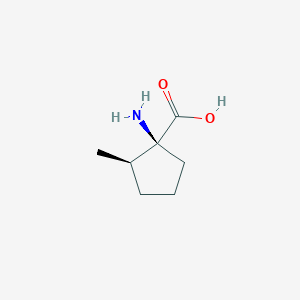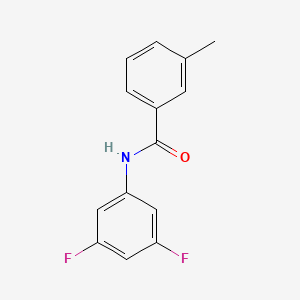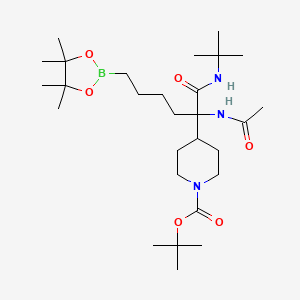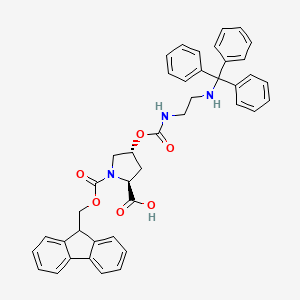
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tritylaminoethyl carbamoyl moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the tritylaminoethyl carbamoyl group: This step involves the coupling of the tritylaminoethyl carbamoyl moiety to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amine groups during peptide synthesis, while the tritylaminoethyl carbamoyl moiety can interact with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: This compound also contains the Fmoc group and is used in similar applications.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid: Another compound with the Fmoc group, used in peptide synthesis.
Uniqueness
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(((2-(tritylamino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is unique due to the presence of both the Fmoc and tritylaminoethyl carbamoyl groups. This combination of functional groups provides distinct reactivity and utility in various scientific applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C42H39N3O6 |
|---|---|
Poids moléculaire |
681.8 g/mol |
Nom IUPAC |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-(tritylamino)ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C42H39N3O6/c46-39(47)38-26-32(27-45(38)41(49)50-28-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)51-40(48)43-24-25-44-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,32,37-38,44H,24-28H2,(H,43,48)(H,46,47)/t32-,38+/m1/s1 |
Clé InChI |
HZMUSTLEDMLFEP-VZWFPNHASA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NCCNC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NCCNC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)
![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
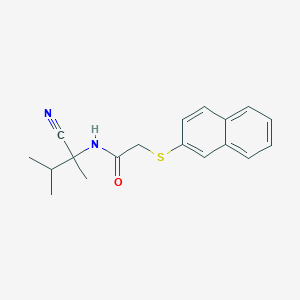
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)
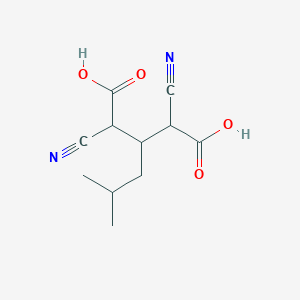
![{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid](/img/structure/B13358992.png)
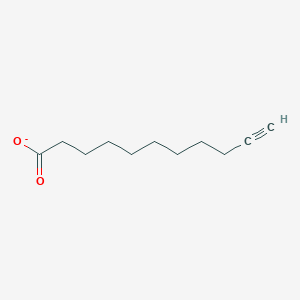
![2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
![3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13359016.png)
